molecular formula C18H23NO4S2 B2571120 5-ethyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide CAS No. 2034600-79-6

5-ethyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2571120
CAS RN: 2034600-79-6
M. Wt: 381.51
InChI Key: LLKGHSGXNMBAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H23NO4S2 and its molecular weight is 381.51. The purity is usually 95%.
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Scientific Research Applications

Topical Ocular Hypotensive Activity

Research into sulfonamide derivatives, such as those related to thiophene-2-sulfonamides, has demonstrated their potential in treating glaucoma through topical ocular hypotensive activity. These compounds are designed to maximize inhibitory potency against carbonic anhydrase while optimizing water solubility and minimizing pigment binding, indicating a sophisticated approach to drug design for ocular conditions (Prugh et al., 1991).

Antimicrobial Agents

Sulfonamide derivatives have also been developed as potent antimicrobial agents. New tetrahydronaphthalene-sulfonamide derivatives were synthesized and tested for inhibitory activities against various Gram-positive and Gram-negative bacteria, as well as Candida Albicans. Some derivatives showed significant antimicrobial efficacy, illustrating the potential of such compounds in combating microbial infections (Mohamed et al., 2021).

Antidepressant Properties

The synthesis and pharmacological characterization of compounds combining α-2 antagonist activity with serotonin uptake inhibition suggest potential applications in treating depression. Such a dual-action profile could offer new therapeutic strategies for depressive disorders (Meyer et al., 1995).

Antiestrogenic Activity

Some sulfonamide derivatives have been found to possess potent antiestrogenic activity, indicating their potential use in treating estrogen-dependent conditions. These compounds demonstrate high binding affinity to estrogen receptors, surpassing that of estradiol, which could have implications for breast cancer treatment (Jones et al., 1979).

Retinoid X Receptor Agonism

Research into sulfonic acid analogues of known therapeutic agents has revealed compounds with selective agonism for the retinoid X receptor (RXR). These findings indicate potential for improved therapeutic profiles in treating conditions like cutaneous T-cell lymphoma, with reduced side effects compared to existing treatments (Heck et al., 2016).

properties

IUPAC Name

5-ethyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-3-15-7-9-17(24-15)25(21,22)19-12-18(20)10-4-5-13-11-14(23-2)6-8-16(13)18/h6-9,11,19-20H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKGHSGXNMBAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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